molecular formula C6H5BrFNO B6603523 2-bromo-5-(fluoromethoxy)pyridine CAS No. 2839143-67-6

2-bromo-5-(fluoromethoxy)pyridine

Cat. No.: B6603523
CAS No.: 2839143-67-6
M. Wt: 206.01 g/mol
InChI Key: YPOBVSAOVYIWIN-UHFFFAOYSA-N
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Description

2-Bromo-5-(fluoromethoxy)pyridine is a brominated pyridine derivative featuring a fluoromethoxy (-OCH₂F) substituent at the 5-position of the pyridine ring. This compound belongs to a class of halogenated pyridines widely used as intermediates in pharmaceutical and agrochemical synthesis. The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoromethoxy group modulates electronic properties, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

2-bromo-5-(fluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBVSAOVYIWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-5-(fluoromethoxy)pyridine, highlighting differences in substituents, synthesis, and reactivity:

Compound Name Substituent Molecular Weight (g/mol) CAS RN Key Properties/Applications Reference
2-Bromo-5-methoxypyridine -OCH₃ 188.03 13472-56-5 Less electronegative; used in DHODH inhibitor synthesis via copper-catalyzed N-arylation .
2-Bromo-5-(trifluoromethoxy)pyridine -OCF₃ 225.99 888327-36-4 High electronegativity; accelerates homocoupling reactions with TBAI as a catalyst . Applied in palladium-catalyzed cross-couplings .
2-Bromo-4-(difluoromethoxy)pyridine -OCHF₂ (4-position) 224.00 1206984-48-6 Positional isomer; difluoromethoxy group enhances metabolic stability. Used in intermediate synthesis for bioactive molecules .
2-Bromo-5-(trifluoromethyl)pyridine -CF₃ 225.99 50488-42-1 Electron-withdrawing trifluoromethyl group improves reactivity in Suzuki-Miyaura couplings. Requires sub-stoichiometric TBAI for efficient homocoupling .
2-Bromo-5-(1,1-difluoroethyl)pyridine -CF₂CH₃ 210.03 N/A Volatile; used in DHODH inhibitors. Synthesized at lower temperatures to avoid decomposition .

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : Fluorinated alkoxy groups (-OCF₃, -OCHF₂) exhibit greater electronegativity than methoxy (-OCH₃), polarizing the pyridine ring and enhancing reactivity in nucleophilic substitutions. The fluoromethoxy group (-OCH₂F) is expected to have intermediate electronegativity, balancing reactivity and stability .
  • Steric Considerations : Bulkier groups (e.g., -OCF₃) may hinder cross-coupling reactions, whereas smaller substituents (e.g., -OCH₃) allow easier access to catalytic sites .

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